2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (CAS 892757-30-1) is a fully synthetic heterocyclic small molecule (MF: C23H16N2O5, MW: 400.4 g/mol). It belongs to the class of 1,2,4-oxadiazole–benzochromenone hybrids, a scaffold that merges a tricyclic 3H-benzo[f]chromen-3-one core with a 1,2,4-oxadiazole ring substituted at the 3-position by a 2,3-dimethoxyphenyl group.

Molecular Formula C23H16N2O5
Molecular Weight 400.39
CAS No. 892757-30-1
Cat. No. B2719841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
CAS892757-30-1
Molecular FormulaC23H16N2O5
Molecular Weight400.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
InChIInChI=1S/C23H16N2O5/c1-27-19-9-5-8-15(20(19)28-2)21-24-22(30-25-21)17-12-16-14-7-4-3-6-13(14)10-11-18(16)29-23(17)26/h3-12H,1-2H3
InChIKeyZMRFFUODQAUFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (CAS 892757-30-1): Chemical Identity and Core Scaffold


2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (CAS 892757-30-1) is a fully synthetic heterocyclic small molecule (MF: C23H16N2O5, MW: 400.4 g/mol) . It belongs to the class of 1,2,4-oxadiazole–benzochromenone hybrids, a scaffold that merges a tricyclic 3H-benzo[f]chromen-3-one core with a 1,2,4-oxadiazole ring substituted at the 3-position by a 2,3-dimethoxyphenyl group . This compound occupies a distinct structural niche relative to its 1,3,4-oxadiazole regioisomers and dimethoxy positional isomers, creating the need for procurement decisions based on regioisomeric and substituent-position specificity.

Regioisomeric specificity: 1,2,4-oxadiazole isomer required for stability-sensitive assays
1,3,4-regioisomer may exhibit different hydrolytic stability
2,3-Dimethoxyphenyl positional isomer enables unique hydrogen-bonding topology
Distinct from 2,4- and 3,4-dimethoxy analogs
Synthetic benzochromenone–oxadiazole hybrid for medicinal chemistry and screening workflows
Reported scaffold class associated with kinase and oncology research contexts

Why Generic Substitution Fails for 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one


Generic substitution among benzochromenone–oxadiazole hybrids is scientifically unjustified. The regioisomeric form of the oxadiazole ring (1,2,4- versus 1,3,4-oxadiazole) governs the compound's electronic distribution, hydrogen-bonding capacity, and metabolic stability, as reviewed comprehensively for oxadiazole pharmacophores [1]. Intra-class analogs differ by the position of methoxy substituents on the phenyl ring (2,3- versus 2,4- or 3,4-dimethoxy), a change that has been shown in analogous 1,2,4-oxadiazole series to alter logP, polar surface area, and target-binding complementarity sufficient to shift IC50 values from sub-micromolar to >100 µM [2]. Therefore, even structurally close relatives cannot be assumed to deliver equivalent biological or physicochemical performance, making compound-specific procurement essential.

Oxadiazole regioisomer mismatch: 1,2,4- vs 1,3,4-oxadiazole alters electronic distribution and metabolic stability; assay-relevant degradation may shift significantly.
Methoxy positional isomer shift: 2,3-dimethoxy arrangement provides bidentate H-bond geometry; 2,4- or 3,4-isomers may lose target-binding complementarity (>10-fold affinity differences reported in related series).

Quantitative Differentiation Evidence for 892757-30-1 Against Closest Analogs


Regioisomeric Oxadiazole Connectivity Defines Pharmacophore Class

The target compound contains a 1,2,4-oxadiazole ring, whereas the most widely studied benzochromenone–oxadiazole hybrids (e.g., 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones) are built on the 1,3,4-oxadiazole isomer [1]. A systematic evaluation of the two regioisomers demonstrates that 1,2,4-oxadiazoles exhibit distinct metabolic stability profiles and often superior plasma stability due to the altered positioning of the endocyclic oxygen, which reduces susceptibility to hydrolytic ring-opening compared to their 1,3,4-counterparts [2]. The target's 1,2,4-regiochemistry is therefore a decisive selecting criterion for programs that require extended half-life in physiological media.

Regioisomeric Oxadiazole Connectivity
Class-level inference
1,2,4-oxadiazole (target) vs 1,3,4-oxadiazole isomer; comparative plasma stability trend favors 1,2,4-isomer
Regioisomer choice impacts assay-relevant compound stability
Quantitative stability data for this specific pair not available
Medicinal Chemistry Scaffold Hopping Kinase Inhibition

2,3-Dimethoxy Substitution Pattern Offers Unique Hydrogen-Bond Donor/Acceptor Topology

The target's 2,3-dimethoxyphenyl appendage creates a contiguous ortho-dimethoxy arrangement that is absent in the 2,4-dimethoxy (CAS 931954-17-5) and 3,4-dimethoxy (CAS 892757-44-7) analogs . Within related 1,2,4-oxadiazole series, the 2,3-dimethoxy motif has been demonstrated to improve binding affinity for dopamine D2 and D3 receptors, with Ki values in the low nanomolar range, relative to other substitution patterns that lose this activity [1]. The ortho-methoxy groups can engage in bidentate hydrogen bonding with adjacent protein backbone residues, a feature geometrically impossible for meta- or para-substituted congeners [2].

2,3-Dimethoxy Substitution Pattern
Cross-study comparable
>10-fold binding affinity difference (2,3- vs 2,4-dimethoxy) in related dopamine receptor series; Ki
2,3-dimethoxy topology supports unique ligand-receptor interaction context
Receptor-mapping studies require precise positional isomer
Cytotoxic Potential Inference
Supporting evidence
No direct data; benzochromenone core and related 1,2,4-oxadiazole-chromenone hybrids show IC50
Class-level cytotoxicity context supports oncology screening hypothesis
Confirmatory profiling required by end user
Structure-Activity Relationship Ligand Design Molecular Recognition

Cytotoxic Potential Inferred from Oxadiazole–Chromenone Hybrids

Although specific cytotoxicity data for CAS 892757-30-1 are not available in the public domain, a closely related 1,2,4-oxadiazole–chromenone hybrid was reported to exhibit an IC50 value below 30 µM against human glioblastoma (U87MG) cells [1]. The benzochromenone core itself has validated antiproliferative activity across multiple cancer cell lines (MCF-7, HepG2, HL-60) in the low micromolar range [2]. The target compound combines this validated cytotoxic core with a 2,3-dimethoxyphenyl-1,2,4-oxadiazole substituent, a motif associated with enhanced cellular permeability and target residence time compared to unsubstituted phenyl oxadiazoles [3].

Cytotoxic Potential Inference
Supporting evidence
No direct data; benzochromenone core and related 1,2,4-oxadiazole-chromenone hybrids show IC50
Class-level cytotoxicity context supports oncology screening hypothesis
Confirmatory profiling required by end user
Anticancer Screening Cytotoxicity Glioblastoma

Recommended Application Scenarios for 2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one Based on Evidenced Differentiation


Regioisomer-Specific Medicinal Chemistry Optimization Programs

For lead optimization campaigns that require a 1,2,4-oxadiazole pharmacophore (as opposed to 1,3,4-isomers) for metabolic stability or target complementarity, CAS 892757-30-1 provides the correct regioisomeric scaffold. This avoids the hydrolytic instability associated with 1,3,4-oxadiazoles under physiological conditions, a property supported by medicinal chemistry reviews [1].

Structure-Activity Relationship (SAR) Studies on Methoxy Positional Isomers

The compound serves as the 2,3-dimethoxy reference standard in SAR panels that include the 2,4-dimethoxy (CAS 931954-17-5) and 3,4-dimethoxy (CAS 892757-44-7) positional isomers. The ortho-dimethoxy topology creates unique hydrogen-bonding opportunities that differentiate it from the para- and meta-substituted analogs, relevant for dopamine receptor and kinase pocket mapping [2].

Oncology-Focused Fragment-Based or Phenotypic Screening Libraries

Given the validated cytotoxicity of the benzochromenone core and the 1,2,4-oxadiazole-2,3-dimethoxyphenyl motif's association with enhanced cellular activity, this compound is a rational inclusion in anticancer screening decks targeting glioblastoma (U87MG), breast (MCF-7), liver (HepG2), or leukemia (HL-60) cell lines. Confirmatory in-house profiling is recommended [3].

Melanogenesis and Tyrosinase Inhibition Research

Class-level evidence indicates that oxadiazole derivatives bearing dimethoxyphenyl substituents can inhibit tyrosinase with IC50 values in the sub-micromolar range in mushroom tyrosinase and human SK-MEL-28 melanoma models [4]. The target compound's 2,3-dimethoxy arrangement may offer a differentiated inhibition profile relative to the more widely studied 3,4-dimethoxy analogs, warranting comparative evaluation.

Application
Selection Property
Validation Focus
Regioisomer-specific medicinal chemistry
1,2,4-oxadiazole regioisomeric identity
Metabolic stability and target-complementarity profiling
SAR of methoxy positional isomers
2,3-dimethoxy substitution pattern
Hydrogen-bonding topology and receptor-mapping assays
Oncology screening library inclusion
Benzochromenone–oxadiazole hybrid scaffold
Cytotoxicity endpoint profiling across cancer cell-line panels
Tyrosinase inhibition research
Dimethoxyphenyl-oxadiazole motif
Comparative tyrosinase inhibition and melanogenesis assays
Quote Request

Request a Quote for 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.